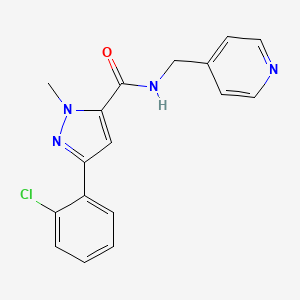

3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide

Description

3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a pyridylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula |

C17H15ClN4O |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H15ClN4O/c1-22-16(17(23)20-11-12-6-8-19-9-7-12)10-15(21-22)13-4-2-3-5-14(13)18/h2-10H,11H2,1H3,(H,20,23) |

InChI Key |

ACKDEHRDBHOKAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.

Methylation: The methyl group can be added via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Attachment of the pyridylmethyl group: This can be done through a nucleophilic substitution reaction using a pyridylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Pyridylmethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.

Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

- 3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-4-carboxamide

- 3-(2-chlorophenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the pyridylmethyl group contributes to its ability to interact with biological targets.

Biological Activity

3-(2-Chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with 4-pyridinemethanamine and a suitable pyrazole derivative under controlled conditions. Various methodologies have been explored to optimize yield and purity, including refluxing in organic solvents and using microwave-assisted synthesis techniques.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines, including lung (A549) and gastric (MKN-45) cancer cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.8 | Apoptosis induction via caspase activation |

| MKN-45 | 0.42 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate activity against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains.

Neuroprotective Effects

In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the neuroprotective effects of pyrazole derivatives. These compounds may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, indicating their potential in treating neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In a study published in Chemistry & Biology, researchers synthesized several pyrazole derivatives, including the target compound, and tested their efficacy against A549 lung cancer cells. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through caspase-3 activation .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar pyrazole compounds revealed that they possess inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.